molecular formula C28H14N2O4 B1346701 5,20-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-2,12,17,27-tetrone CAS No. 4424-87-7

5,20-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-2,12,17,27-tetrone

Cat. No.: B1346701
CAS No.: 4424-87-7
M. Wt: 442.4 g/mol
InChI Key: KLCBMAACUWYFIZ-UHFFFAOYSA-N
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Description

Benzo[1,2-c:4,5-c’]diacridine-6,9,15,18(5H,14H)-tetrone is a complex organic compound with the molecular formula C28H14N2O4. It is known for its unique structure, which includes two acridine units fused with a benzoquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,2-c:4,5-c’]diacridine-6,9,15,18(5H,14H)-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone derivatives with suitable reagents can lead to the formation of the desired tetrone structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as palladium-catalyzed reactions and oxidative cyclization are often employed to achieve efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,2-c:4,5-c’]diacridine-6,9,15,18(5H,14H)-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original tetrone structure, which can exhibit different physical and chemical properties .

Scientific Research Applications

Benzo[1,2-c:4,5-c’]diacridine-6,9,15,18(5H,14H)-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,2-c:4,5-c’]diacridine-6,9,15,18(5H,14H)-tetrone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[a]carbazol-6-ols
  • Benzo[6,7]cyclohepta[1,2-b]indol-6-ols
  • Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole)

Uniqueness

Benzo[1,2-c:4,5-c’]diacridine-6,9,15,18(5H,14H)-tetrone is unique due to its dual acridine and benzoquinone structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the field of organic electronics and as a potential therapeutic agent .

Properties

IUPAC Name

5,20-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-2,12,17,27-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14N2O4/c31-25-13-5-1-3-7-19(13)29-23-17(25)11-9-15-21(23)27(33)16-10-12-18-24(22(16)28(15)34)30-20-8-4-2-6-14(20)26(18)32/h1-12H,(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCBMAACUWYFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5NC7=CC=CC=C7C6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063448
Record name Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4424-87-7
Record name Benzo[1,2-c:4,5-c′]diacridine-6,9,15,18(5H,14H)-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4424-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(1,2-c:4,5-c')diacridine-6,9,15,18(5H,14H)-tetrone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone
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Record name Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone
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Record name Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5H,14H)-tetrone
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